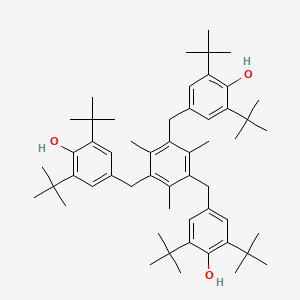

イオノックス 330

概要

説明

酸化防止剤330は、1,3,5-トリメチル-2,4,6-トリ-(3,5-ジ-tert-ブチル-4-ヒドロキシベンジル)ベンゼンとしても知られており、高分子量のヒンダードフェノール系酸化防止剤です。優れた熱安定性と耐酸化性を備えているため、さまざまな業界で広く使用されています。この化合物は、ポリマーと有機材料の安定化に特に効果的であり、長期的な安定性を必要とするプラスチック、ゴム、その他の材料の製造における貴重な添加剤となっています。

製造方法

合成経路と反応条件

酸化防止剤330は、2,6-ジ-tert-ブチルフェノール、ホルムアルデヒド、ジメチルアミン、およびシン-トリメチルベンゼンから、常圧の均一系で合成されます。2,6-ジ-tert-ブチルフェノールとホルムアルデヒドとジメチルアミンとシン-トリメチルベンゼンのモル比は、通常、1:(4-6):(4-6):(0.25-0.35)です。 反応は、溶媒中で制御された温度と圧力条件下で行われ、高収率と高純度が保証されます .

工業生産方法

工業的な設定では、酸化防止剤330の生産には、反応物が特定の条件下で混合および加熱される大型の化学反応器が使用されます。このプロセスは、効率を最大化し、廃棄物を最小限に抑えるように設計されています。 最終生成物は、蒸留や結晶化などのさまざまな分離技術によって精製され、商業的に使用できる高純度の酸化防止剤が得られます .

科学的研究の応用

Antioxidant 330 has a wide range of applications in scientific research:

Chemistry: Used as a stabilizer in the synthesis of polymers and other organic compounds.

Biology: Investigated for its potential protective effects against oxidative stress in biological systems.

Medicine: Studied for its potential use in preventing oxidative damage in cells and tissues, which is linked to various diseases.

Industry: Widely used in the production of plastics, rubber, and other materials that require long-term stability and resistance to oxidation

作用機序

酸化防止剤330は、フリーラジカルに水素原子を供与することによってその効果を発揮し、それらを中和し、酸化損傷を防ぎます。その構造中のフェノール性ヒドロキシル基は、その抗酸化活性に不可欠です。これらの基はフリーラジカルに水素原子を供与し、安定なフェノキシラジカルを形成することができます。フェノキシラジカルは、さらなる酸化反応を伝播しません。 このメカニズムは、酸化劣化につながる連鎖反応を防ぐことで、ポリマーやその他の材料を安定化させるのに役立ちます .

類似の化合物との比較

類似の化合物

ブチル化ヒドロキシトルエン(BHT): 同じような用途を持つ別のヒンダードフェノール系酸化防止剤ですが、分子量が低いです。

ブチル化ヒドロキシアニソール(BHA): 構造的特性が異なる食品保存に使用されるフェノール系酸化防止剤です。

Irganox 1010: 同じような用途を持つ高分子量のヒンダードフェノール系酸化防止剤ですが、化学構造が異なります。

独自性

酸化防止剤330は、その高分子量と複数のフェノール性ヒドロキシル基によりユニークです。これにより、他の酸化防止剤に比べて優れた熱安定性と耐酸化性が得られます。 その構造により、幅広いポリマーや有機材料を効果的に安定化させることができ、多くの工業用途で好まれています .

準備方法

Synthetic Routes and Reaction Conditions

Antioxidant 330 is synthesized from 2,6-ditert-butyl phenol, formaldehyde, dimethyl amine, and sym-trimethyl benzene in a normal-pressure homogeneous system. The molar ratio of 2,6-ditert-butyl phenol to formaldehyde to dimethyl amine to sym-trimethyl benzene is typically 1: (4-6): (4-6): (0.25-0.35). The reaction is carried out in a solvent under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of Antioxidant 330 involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is designed to maximize efficiency and minimize waste. The final product is purified through various separation techniques, such as distillation and crystallization, to obtain a high-purity antioxidant suitable for commercial use .

化学反応の分析

反応の種類

酸化防止剤330は、主に酸化と還元反応を起こします。それはラジカルスカベンジャーとして働き、フリーラジカルと反応して安定な生成物を形成し、材料の酸化劣化を防ぎます。

一般的な試薬と条件

酸化: 酸化剤の存在下で、酸化防止剤330はキノンメチドやその他の酸化生成物を形成する可能性があります。

還元: それは、水素化ホウ素ナトリウムなどの還元剤を使用して、元のフェノール形に還元することができます。

置換: フェノール性ヒドロキシル基は、酸性または塩基性条件下でさまざまな求電子剤と置換反応を起こすことができます。

生成される主な生成物

これらの反応から生成される主な生成物には、熱および酸化劣化に対する耐性が強化された安定化されたポリマーと有機材料が含まれます .

科学研究における用途

酸化防止剤330は、科学研究において幅広い用途を持っています。

化学: ポリマーやその他の有機化合物の合成における安定剤として使用されます。

生物学: 生物系における酸化ストレスに対する潜在的な保護効果について調査されています。

医学: さまざまな疾患に関連する細胞や組織の酸化損傷を防ぐための潜在的な用途について研究されています。

類似化合物との比較

Similar Compounds

Butylated Hydroxytoluene (BHT): Another hindered phenol antioxidant with similar applications but lower molecular weight.

Butylated Hydroxyanisole (BHA): A phenolic antioxidant used in food preservation with different structural properties.

Irganox 1010: A high molecular weight hindered phenol antioxidant with similar applications but different chemical structure.

Uniqueness

Antioxidant 330 is unique due to its high molecular weight and multiple phenolic hydroxyl groups, which provide superior thermal stability and resistance to oxidation compared to other antioxidants. Its structure allows it to effectively stabilize a wide range of polymers and organic materials, making it a preferred choice in many industrial applications .

特性

IUPAC Name |

4-[[3,5-bis[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-2,4,6-trimethylphenyl]methyl]-2,6-ditert-butylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H78O3/c1-31-37(22-34-25-40(49(4,5)6)46(55)41(26-34)50(7,8)9)32(2)39(24-36-29-44(53(16,17)18)48(57)45(30-36)54(19,20)21)33(3)38(31)23-35-27-42(51(10,11)12)47(56)43(28-35)52(13,14)15/h25-30,55-57H,22-24H2,1-21H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSAWBBYYMBQKIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1CC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C)C)CC3=CC(=C(C(=C3)C(C)(C)C)O)C(C)(C)C)C)CC4=CC(=C(C(=C4)C(C)(C)C)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H78O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027428 | |

| Record name | Ionox 330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

775.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid | |

| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1709-70-2 | |

| Record name | 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1709-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ionox 330 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001709702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antioxidant 330 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85846 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4',4''-[(2,4,6-trimethyl-1,3,5-benzenetriyl)tris(methylene)]tris[2,6-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ionox 330 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3',3'',5,5',5''-hexa-tert-butyl-α,α',α''-(mesitylene-2,4,6-triyl)tri-p-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS-BHT MESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51DM34B894 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

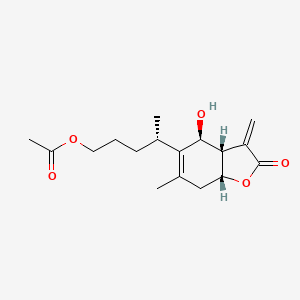

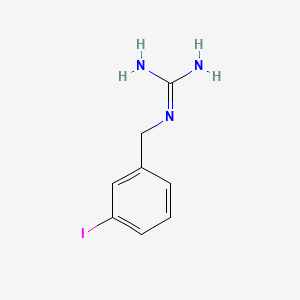

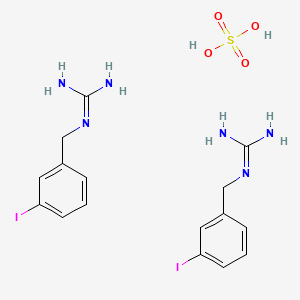

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Ionox 330 and what is its primary function?

A1: Ionox 330, also known as Antioxidant 330 or 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene, is a synthetic phenolic antioxidant. It primarily functions by inhibiting oxidation processes, making it valuable for preserving materials susceptible to degradation by oxygen. []

Q2: How does Ionox 330 exert its antioxidant effect?

A2: Ionox 330 acts as a radical scavenger, interrupting the chain reactions involved in oxidation. Its phenolic hydroxyl groups donate hydrogen atoms to free radicals, effectively neutralizing them and preventing further oxidative damage. []

Q3: In what materials is Ionox 330 commonly used as an antioxidant?

A3: Ionox 330 is frequently incorporated into plastics, particularly polypropylene, to enhance their resistance to thermal and oxidative degradation during processing and use. []

Q4: The provided research papers mention "kinh" and "n'". What do these terms signify in the context of Ionox 330?

A4: "Kinh" refers to the inhibitive rate constant, reflecting the rate at which Ionox 330 reacts with and neutralizes free radicals. "n'" represents the number of free radicals a single molecule of Ionox 330 can trap. These parameters are crucial for evaluating the effectiveness of antioxidants. []

Q5: How does the effectiveness of Ionox 330 compare to other phenolic antioxidants for polypropylene?

A5: While Ionox 330 exhibits a moderate inhibitive rate constant ("kinh") compared to other phenolic antioxidants, its effectiveness in polypropylene stems from its ability to trap nearly two free radicals per molecule ("n'"). []

Q6: Does the presence of substituents on the phenolic ring of Ionox 330 impact its antioxidant activity?

A6: Yes, the type and position of substituents on the phenolic ring significantly influence the antioxidant activity of Ionox 330. Studies indicate that para substituents play a particularly crucial role in determining the compound's overall effectiveness. []

Q7: What is the metabolic fate of Ionox 330 in mammals?

A7: Research indicates that Ionox 330 is not readily absorbed from the gastrointestinal tract in mammals like dogs and rats. Instead, it is primarily eliminated unchanged in the feces. [, ]

Q8: Does prolonged exposure to Ionox 330 alter its metabolic fate in rats?

A8: Studies show that even after prolonged dietary exposure to Ionox 330, rats do not develop the ability to degrade or absorb the compound significantly. []

Q9: What analytical techniques are commonly used to determine the presence and quantity of Ionox 330 in various matrices?

A9: Several analytical methods are employed for Ionox 330 quantification, including:

- High-Performance Liquid Chromatography (HPLC): This technique is widely used to separate, identify, and quantify Ionox 330 in various samples, including polypropylene infusion bottles. []

- Thin-Layer Chromatography (TLC): This method, coupled with spectrophotometry, enables the determination of Ionox 330 in complex matrices like animal feed. []

- Electrospray Tandem Mass Spectrometry (ESI-MS/MS): This highly sensitive technique is employed to detect and quantify Ionox 330 and its metabolites in environmental samples, such as sewage sludge, effluent, and river water. []

Q10: What are the common synthetic routes for producing Ionox 330?

A10: Several synthetic approaches have been explored for Ionox 330 production, including:

- Two-step synthesis involving etherification and Friedel-Crafts reaction: This method utilizes 2,6-di-tert-butyl phenol, paraformaldehyde, and mesitylene as starting materials and offers good yields under optimized conditions. [, , ]

- Brønsted acidic ionic liquid catalysis: This approach employs Brønsted acidic functional ionic liquids, derived from pyridine and butane-1,4-sultone, as catalysts for the electrophilic substitution reaction between 1,3,5-trimethylbenzene and 3,5-di-tert-butyl-4-hydroxybenzyl methyl ether. []

- Amino organic sulfonic acid ylide-based catalyst: This method involves a catalyst prepared from an amino organic sulfonic acid ylide and sulfuric acid to facilitate the reaction between mesitylene and 2,6-di-tert-butyl-4-methoxyl methylphenol. This approach offers high yields and allows for catalyst recovery and reuse. []

Q11: What is the significance of the "compensation temperature" observed in thermostimulated creep studies of polypropylene containing Ionox 330?

A12: Thermostimulated creep studies have revealed a "compensation temperature" (Tc) in polypropylene samples, both with and without Ionox 330. This Tc, observed at 23°C, suggests that the presence of Ionox 330 does not fundamentally alter the glass transition behavior of the polymer matrix. []

Q12: What unique application of Ionox 330 was explored in studies involving the organism Tetrahymena at low temperatures?

A13: Interestingly, Ionox 330, alongside specific phytosterols, demonstrated a protective effect against cold-induced injury in the ciliate Tetrahymena. This finding suggests a potential role for Ionox 330 in preserving membrane integrity under stressful conditions. []

Q13: Are there any documented toxicological concerns related to Ionox 330?

A14: While considered generally safe for its intended applications, toxicological studies have investigated potential adverse effects of Ionox 330. For example, research on rats suggests that high levels of selenium (20 ppm as sodium selenate) can induce liver necrosis, and Ionox 330 did not offer protection against this effect. []

Q14: Apart from its primary use as an antioxidant, are there other applications for Ionox 330?

A14: Although primarily known for its antioxidant properties, Ionox 330 has been explored for other applications, including:

- Heat stabilizer for polyvinyl chloride (PVC): Formulations incorporating Ionox 330 have shown promise in enhancing the thermal stability of PVC materials, broadening its potential applications. []

- Fluorescence elimination in C5 resin: The combined use of Ionox 330 and benzotriazole ultraviolet light absorbers has been shown to effectively eliminate fluorescence in C5 petroleum resin, improving its optical properties. []

- Component in barrier dustproof plastics: Ionox 330, alongside other additives, has been incorporated into nylon-based plastics to impart barrier properties, dust resistance, fire retardancy, and static electricity resistance, particularly for electronic product applications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。